3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
CAS No.: 340817-27-8
Cat. No.: VC21518702
Molecular Formula: C22H20N4OS2
Molecular Weight: 420.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 340817-27-8 |
|---|---|
| Molecular Formula | C22H20N4OS2 |
| Molecular Weight | 420.6g/mol |
| IUPAC Name | 3-amino-6-methyl-N-phenyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
| Standard InChI | InChI=1S/C22H20N4OS2/c1-26-10-9-15-14(12-26)17(16-8-5-11-28-16)18-19(23)20(29-22(18)25-15)21(27)24-13-6-3-2-4-7-13/h2-8,11H,9-10,12,23H2,1H3,(H,24,27) |
| Standard InChI Key | QNCQRGGPCLUDNY-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5 |
| Canonical SMILES | CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5 |
Introduction
Chemical Structure and Properties
Structural Features and Identification
3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide contains a complex fused heterocyclic system. The core structure consists of a thieno[2,3-b]naphthyridine scaffold featuring a thiophene ring fused to a 1,6-naphthyridine system. The compound's molecular architecture includes several key structural elements: an amino group at the C-3 position of the thiophene ring, a thiophen-2-yl substituent at C-4, a partially saturated naphthyridine component (indicated by the 5H,6H,7H,8H nomenclature), a methyl group attached to the nitrogen at position 6, and a phenylcarboxamide group at the C-2 position of the thiophene ring.
The partially saturated nature of the naphthyridine component provides conformational flexibility to the molecule, potentially affecting its binding characteristics with biological targets. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) creates potential hydrogen bonding sites that can influence both the compound's physicochemical properties and its interactions with biological macromolecules .
Physicochemical Properties
The key physicochemical properties of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide are summarized in Table 1.
Table 1: Physicochemical Properties of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
The compound contains multiple ring systems and functional groups that influence its solubility profile. The presence of both lipophilic components (thiophene, phenyl rings) and hydrophilic groups (amino, amide) contributes to a balanced solubility profile, making it potentially soluble in a range of organic solvents of moderate polarity, though it likely exhibits limited water solubility.
Synthetic Approaches
General Synthetic Methodologies for Thieno[2,3-b]naphthyridines
The synthesis of thieno[2,3-b]naphthyridine derivatives typically involves multi-step reaction sequences employing various cyclization approaches. Several methodologies have been developed for constructing these complex heterocyclic systems, with the key challenge being the formation of the fused thiophene-naphthyridine scaffold.
Structural Characterization
Spectroscopic Analysis
The structure of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can be confirmed and characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the structural arrangement of atoms in the molecule. For similar thieno-naphthyridine compounds, characteristic signals in the 1H NMR spectrum typically include:
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A singlet at approximately δ 2.3-2.4 ppm for the methyl group attached to the nitrogen at position 6
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Signals at δ 3.5-4.0 ppm for the methylene protons of the partially saturated naphthyridine ring
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Aromatic protons from the phenyl ring at approximately δ 7.2-7.9 ppm
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Thiophene protons appearing as distinct signals in the δ 7.0-7.8 ppm range
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A broad singlet for the NH2 group at around δ 5.5-6.5 ppm
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An amide NH signal appearing as a broad singlet at approximately δ 10-12 ppm
13C NMR would show characteristic signals for the carbonyl carbon of the amide (approximately δ 160-170 ppm), sp2 hybridized carbons of the aromatic and heterocyclic rings (δ 110-150 ppm), and the aliphatic carbons of the saturated portion of the naphthyridine ring and the methyl group (δ 20-50 ppm) .
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the compound. Key IR absorption bands for 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide would include:
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N-H stretching vibrations of the primary amino group (3300-3500 cm-1)
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N-H stretching of the secondary amide (3200-3400 cm-1)
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C=O stretching of the amide (1630-1680 cm-1)
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C=C and C=N stretching vibrations of the aromatic and heterocyclic rings (1400-1600 cm-1)
For related thieno-naphthyridine compounds, IR spectroscopy has shown characteristic bands for C=O at around 1638 cm-1 and N-H at approximately 3168 cm-1 .
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and structural integrity of the compound. For 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide (MW 420.6), the mass spectrum would be expected to show:
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A molecular ion peak at m/z 420 corresponding to [M]+
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Fragment ions resulting from cleavage of the carboxamide group
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Fragmentation patterns characteristic of the thiophene and phenyl rings
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Possible loss of the methyl group attached to the nitrogen at position 6
X-ray Crystallography
Computational Studies and Molecular Modeling
Molecular Docking and Target Prediction
Computational studies can provide valuable insights into the potential binding modes and biological targets of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide. Molecular docking analyses with potential biological targets, such as bacterial enzymes or cancer-related proteins, can help predict binding affinities and interaction patterns.
For related thieno-naphthyridine compounds, docking studies have been conducted to evaluate their potential as antibacterial agents . These studies have identified key structural features that contribute to binding affinity, such as the ability of the amino group to form hydrogen bonds with specific amino acid residues in the target protein and the role of the heterocyclic scaffold in establishing π-stacking interactions with aromatic residues.
Similar computational approaches could be applied to our target compound to predict its binding characteristics with various biological targets and guide further structural modifications for enhancing activity.
QSAR and Predictive Modeling
Quantitative structure-activity relationship (QSAR) models have been developed for various classes of heterocyclic compounds, including thieno[2,3-b]pyridines and naphthyridines . These models attempt to correlate molecular descriptors (such as lipophilicity, molecular weight, number of hydrogen bond donors/acceptors) with biological activity.
For 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide, QSAR approaches could be employed to predict potential activities against specific targets and guide the design of more potent analogs.
Pharmacokinetic Predictions
In silico methods can also be used to predict the pharmacokinetic properties of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Table 3 presents predicted pharmacokinetic parameters for our target compound based on its structural features.
Table 3: Predicted Pharmacokinetic Properties of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
| Pharmacokinetic Parameter | Prediction | Rationale |
|---|---|---|
| Oral Absorption | Moderate | Molecular weight (420.6) within favorable range, presence of both lipophilic and hydrophilic groups |
| Blood-Brain Barrier Penetration | Limited | Molecular weight >400, presence of multiple hydrogen bond donors/acceptors |
| Metabolic Stability | Moderate | Presence of potentially metabolically labile sites (thiophene ring, secondary amide) |
| Plasma Protein Binding | Moderate to High | Presence of lipophilic aromatic rings (phenyl, thiophene) |
| CYP450 Interactions | Potential inhibition | Heterocyclic structure with nitrogen atoms potentially interacting with CYP enzymes |
| Toxicity Concerns | Potential for hepatotoxicity | Presence of thiophene ring, which can form reactive metabolites |
Future Research Directions
Synthesis Optimization
Future research on 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide could focus on optimizing its synthetic pathway to improve yield and purity. Potential approaches include:
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Development of more efficient and convergent synthetic routes
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Application of microwave-assisted organic synthesis to accelerate reaction rates and improve yields
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Exploration of green chemistry methodologies, such as solvent-free conditions or the use of environmentally benign catalysts
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Investigation of flow chemistry techniques for more efficient scale-up
Structural Modifications
Structure-activity relationship studies could be expanded through the synthesis and evaluation of structural analogs of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide. Potential modifications include:
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Substitution on the phenyl ring of the carboxamide moiety with various electron-donating or electron-withdrawing groups
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Replacement of the thiophene ring with other heterocycles such as furan, pyrrole, or thiazole
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Modification of the 3-amino group (e.g., alkylation, acylation, or conversion to other nitrogen-containing functionalities)
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Introduction of substituents on the partially saturated portion of the naphthyridine ring
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Conversion of the carboxamide group to other functionalities such as sulfonamide or urea
Comprehensive Biological Evaluation
A thorough biological evaluation of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is warranted to fully characterize its pharmacological profile. This would include:
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Antimicrobial screening against a panel of bacterial strains, including drug-resistant pathogens
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Anticancer activity evaluation against various cancer cell lines
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Assessment of enzyme inhibitory properties, particularly against bacterial targets
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Evaluation of anti-inflammatory and immunomodulatory activities
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Investigation of potential central nervous system effects
Advanced Drug Delivery Approaches
Given the complex structure and potential limited water solubility of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide, research into advanced drug delivery approaches could enhance its pharmaceutical potential. This might include:
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Development of nanoparticle-based formulations to improve solubility and bioavailability
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Design of prodrug approaches to enhance pharmacokinetic properties
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Exploration of targeted delivery systems to increase specificity for particular tissues or cell types
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Investigation of combination therapies with established drugs to achieve synergistic effects
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